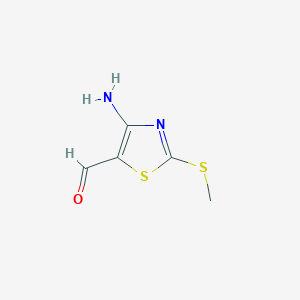

4-Amino-2-(methylthio)thiazole-5-carbaldehyde

Description

4-Amino-2-(methylthio)thiazole-5-carbaldehyde is a thiazole derivative characterized by:

- Amino group (-NH₂) at position 4 of the thiazole ring.

- Methylthio group (-SCH₃) at position 2.

- Aldehyde group (-CHO) at position 4.

The aldehyde group, in particular, offers a reactive site for chemical modifications, such as forming Schiff bases or conjugates, which are valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C5H6N2OS2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5H6N2OS2/c1-9-5-7-4(6)3(2-8)10-5/h2H,6H2,1H3 |

InChI Key |

KGRHTNMEZNRVIY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(S1)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with methylthiol and formylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(methylthio)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.

Reduction: 4-Amino-2-(methylthio)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(methylthio)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: This compound has shown potential in the development of antimicrobial and anticancer agents.

Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Amino-2-(methylthio)thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions. For example, reacting 4-chloro-2-aminothiazole derivatives with aldehydes under acidic or basic conditions. Catalysts like KF/Al₂O₃ in dry DMA (dimethylacetamide) under argon enhance yields (62–93%) .

- Key variables : Solvent choice (e.g., DCM, DMA), temperature (room temperature to 200°C), and catalysts (KF/Al₂O₃). Optimizing stoichiometry of α-haloketones and thiourea precursors improves thiazole ring formation .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- Melting Point (mp) : Used to confirm purity (e.g., mp 178°C for related thiazole carbaldehydes) .

- NMR/IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR) .

- Elemental Analysis : Validates stoichiometry (e.g., C₆H₇N₃OS for the compound) .

Q. How can impurities be minimized during synthesis?

- Purification Methods : Recrystallization from DMF or ethanol removes unreacted intermediates. Column chromatography (silica gel, hexanes/EtOAc) resolves polar byproducts .

- Reagent Quality : Use anhydrous solvents and high-purity starting materials to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic substitutions?

- Mechanism : The aldehyde group undergoes nucleophilic attack (e.g., by amines or hydrazines) to form Schiff bases or hydrazones. Steric hindrance from the methylthio group modulates reactivity .

- Experimental Support : Kinetic studies using NaBH₄ reduction or KMnO₄ oxidation reveal electron-withdrawing effects of the thiazole ring .

Q. How does 4-Amino-2-(methylthio)thiazole-5-carbaldehyde perform in antimicrobial or anticancer assays?

- Biological Activity : Thiazole derivatives exhibit antimicrobial and anticancer properties. For example:

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against E. coli or S. aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for related compounds) .

- Structure-Activity Relationship (SAR) : The methylthio group enhances lipophilicity, improving membrane permeability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Discrepancies : Yields vary from 52.5% to 93% depending on substituents and catalysts .

- Resolution : Controlled studies comparing KF/Al₂O₃ vs. traditional bases (e.g., Et₃N) show catalyst efficiency impacts yield .

Q. How does pH affect the stability of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde in aqueous solutions?

- Stability Profile : The compound degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to aldehyde hydrolysis. Buffered solutions (pH 6–8) at 2–8°C in inert atmospheres maximize shelf life .

Key Recommendations for Researchers

- Synthesis : Prioritize KF/Al₂O₃-catalyzed condensation for scalability.

- Characterization : Combine NMR (¹H/¹³C) with HRMS for structural confirmation.

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.